molecular formula C18H15ClN4O2 B2528894 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-31-3

1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2528894
CAS RN: 1008089-31-3
M. Wt: 354.79
InChI Key: RWGAGAVUHJZBAZ-UHFFFAOYSA-N
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Description

The compound is a dihydropyrrolo[3,4-d][1,2,3]triazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities. The specific structure of this compound includes a 2-chlorobenzyl group and a 4-methylphenyl group as substituents, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles, which react with terminal acetylenes in the presence of a copper catalyst to yield 1H-1,2,3-triazoles, has been reported . These triazoles can further react with N-arylmaleimides to afford dihydropyrrolo[3,4-d][1,2,3]triazole diones, which are structurally similar to the compound of interest . This suggests that a similar synthetic route could be employed for the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance. For example, restricted rotation around the methylene bridge has been observed in benzimidazole derivatives, which can be evidenced by NMR, X-ray, and DFT studies . This phenomenon could also be relevant to the compound , affecting its conformation and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by their functional groups and the presence of substituents. The compound of interest contains both a chlorobenzyl and a methylphenyl group, which could participate in various chemical reactions. For example, the chloro group could undergo nucleophilic substitution reactions, while the methyl group could engage in electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of a chlorobenzyl group could increase the compound's density and boiling point, while the methylphenyl group could contribute to its hydrophobicity. The solubility of such compounds in organic solvents and their melting points are also important characteristics that can be influenced by the molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study reported the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, highlighting the reactivity of triazole diones in chemical syntheses (Zolfigol et al., 2006).
  • Research on dihydro-1,2,4-triazin-6(1H)-ones discussed the oxidation products of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, indicating the chemical transformations and potential for generating novel triazole-containing compounds (Collins et al., 1999).

Biological Activities

  • The synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles were explored, showing that these compounds exhibit significant anti-protozoal and anti-cancer properties, thus expanding the potential therapeutic applications of triazole derivatives (Dürüst et al., 2012).
  • Another study focused on the synthesis of isatin 1,2,3-triazoles as potent inhibitors against caspase-3, demonstrating the relevance of triazole compounds in developing inhibitors for key biological targets involved in disease pathways (Jiang & Hansen, 2011).

Other Applications

  • The creation of new maleimide 1,2,3-triazole hybrids was reported, where the compounds were synthesized and screened for antimicrobial and anticancer activities, showing the diverse potential of triazole derivatives in addressing various health challenges (Salameh et al., 2020).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGAGAVUHJZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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